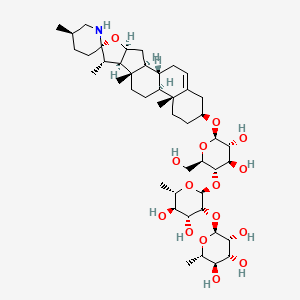

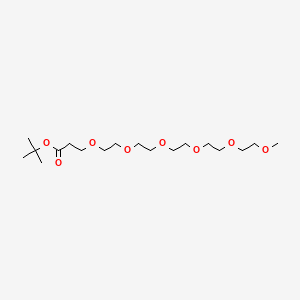

H-Pyr-Gly-Cys(1)-Cys(2)-Asn-Gly-Pro-Lys-Gly-Cys(3)-Ser-Ser-Lys-Trp-Cys(1)-Arg-Asp-His-Ala-Arg-Cys(2)-Cys(3)-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mu-conotoxin is a neurotoxic peptide derived from the venom of marine cone snails belonging to the genus Conus. These peptides typically consist of 10 to 30 amino acid residues and are characterized by the presence of multiple disulfide bonds. Mu-conotoxins specifically target voltage-gated sodium channels in muscle tissues, inhibiting their function and leading to paralysis. This unique property has made mu-conotoxins a subject of significant pharmacological interest .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mu-conotoxins involves solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the assembly of the peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is then cleaved from the resin and subjected to oxidative folding to form the correct disulfide bond pattern. Various strategies, including free random oxidation and semi-selective oxidation using protecting groups like Trt (trityl) and Acm (acetamidomethyl), are employed to achieve the desired disulfide connectivity .

Industrial Production Methods: Industrial production of mu-conotoxins can be achieved through recombinant DNA technology. This method involves the expression of the peptide in microbial systems such as Escherichia coli. The recombinant peptide is then purified using chromatographic techniques. This approach allows for the large-scale production of mu-conotoxins with high purity and yield .

化学反応の分析

Types of Reactions: Mu-conotoxins primarily undergo oxidative folding reactions to form their characteristic disulfide bonds. These reactions are crucial for the peptide’s biological activity and stability. The oxidative folding process can result in diverse disulfide bond connectivities, which presents a challenge for determining the natural disulfide bond pattern .

Common Reagents and Conditions: Common reagents used in the oxidative folding of mu-conotoxins include oxidizing agents such as iodine and glutathione. The reactions are typically carried out in aqueous solutions at neutral pH and room temperature. The choice of reagents and conditions can significantly impact the yield and purity of the final product .

Major Products Formed: The major products formed from the oxidative folding of mu-conotoxins are the correctly folded peptides with the desired disulfide bond pattern. These products exhibit high potency in inhibiting voltage-gated sodium channels, making them valuable for pharmacological studies .

科学的研究の応用

Mu-conotoxins have a wide range of scientific research applications. In chemistry, they serve as molecular probes for studying ion channels and receptors. In biology, they are used to investigate the physiological roles of sodium channels in muscle tissues. In medicine, mu-conotoxins have shown potential as analgesics for treating chronic pain due to their ability to block sodium channels involved in pain signaling. Additionally, they are used in the development of new drug candidates targeting ion channels .

作用機序

Mu-conotoxins exert their effects by binding to voltage-gated sodium channels in muscle tissues, thereby inhibiting the influx of sodium ions. This inhibition prevents the generation and propagation of action potentials, leading to muscle paralysis. The molecular targets of mu-conotoxins are specific isoforms of sodium channels, such as Nav1.4. The binding of mu-conotoxins to these channels involves interactions with specific amino acid residues in the channel’s pore region .

類似化合物との比較

Mu-conotoxins are part of a larger family of conotoxins, which includes alpha-conotoxins, delta-conotoxins, kappa-conotoxins, and omega-conotoxins. Each type of conotoxin targets different ion channels or receptors. For example, alpha-conotoxins inhibit nicotinic acetylcholine receptors, while omega-conotoxins inhibit voltage-gated calcium channels. Mu-conotoxins are unique in their specificity for voltage-gated sodium channels in muscle tissues, which distinguishes them from other conotoxins .

List of Similar Compounds:- Alpha-conotoxins

- Delta-conotoxins

- Kappa-conotoxins

- Omega-conotoxins

Mu-conotoxins’ specificity for muscle sodium channels and their potential therapeutic applications make them a unique and valuable class of peptides in scientific research and drug development.

特性

分子式 |

C92H139N35O28S6 |

|---|---|

分子量 |

2375.7 g/mol |

IUPAC名 |

2-[(1R,4S,7S,10S,13S,16R,19S,22S,25S,28S,31S,34R,39R,42S,51S,54S,64R,69R)-10,54-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-19,31-bis(3-carbamimidamidopropyl)-64-carbamoyl-4,7-bis(hydroxymethyl)-25-(1H-imidazol-5-ylmethyl)-13-(1H-indol-3-ylmethyl)-28-methyl-2,5,8,11,14,17,20,23,26,29,32,40,43,46,52,55,58,66,68-nonadecaoxo-69-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]-36,37,61,62,71,72-hexathia-3,6,9,12,15,18,21,24,27,30,33,41,44,47,53,56,59,65,67-nonadecazatetracyclo[32.25.7.716,39.047,51]triheptacontan-22-yl]acetic acid |

InChI |

InChI=1S/C92H139N35O28S6/c1-43-73(138)113-50(15-8-22-102-91(97)98)79(144)124-64-41-161-160-40-63-88(153)119-55(27-66(95)130)76(141)107-33-70(134)127-24-10-17-65(127)90(155)116-48(13-4-6-20-93)74(139)105-31-68(132)111-60(37-157-156-36-59(72(96)137)123-89(64)154)85(150)122-58(35-129)84(149)121-57(34-128)83(148)114-49(14-5-7-21-94)77(142)117-53(25-44-29-104-47-12-3-2-11-46(44)47)81(146)125-62(39-159-158-38-61(86(151)126-63)112-69(133)32-106-75(140)52-18-19-67(131)110-52)87(152)115-51(16-9-23-103-92(99)100)78(143)120-56(28-71(135)136)82(147)118-54(80(145)109-43)26-45-30-101-42-108-45/h2-3,11-12,29-30,42-43,48-65,104,128-129H,4-10,13-28,31-41,93-94H2,1H3,(H2,95,130)(H2,96,137)(H,101,108)(H,105,139)(H,106,140)(H,107,141)(H,109,145)(H,110,131)(H,111,132)(H,112,133)(H,113,138)(H,114,148)(H,115,152)(H,116,155)(H,117,142)(H,118,147)(H,119,153)(H,120,143)(H,121,149)(H,122,150)(H,123,154)(H,124,144)(H,125,146)(H,126,151)(H,135,136)(H4,97,98,102)(H4,99,100,103)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |

InChIキー |

PQKXBHZHSUVYIL-XAASTXGFSA-N |

異性体SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H](NC2=O)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CNC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC6=CN=CN6)CC(=O)O)CCCNC(=N)N)CC7=CNC8=CC=CC=C87)CCCCN)CO)CO)CCCCN)CC(=O)N)CCCNC(=N)N |

正規SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(CSSCC(NC2=O)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N3)NC(=O)CNC(=O)C5CCC(=O)N5)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC6=CN=CN6)CC(=O)O)CCCNC(=N)N)CC7=CNC8=CC=CC=C87)CCCCN)CO)CO)CCCCN)CC(=O)N)CCCNC(=N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)

![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)

![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)

![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)